N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-[(phenylsulfonyl)amino]butanamide
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Overview
Description
4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE is a complex organic compound that features both indole and sulfonamide functional groups. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The sulfonamide group is also notable for its presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The sulfonamide group can inhibit certain enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Indomethacin: An anti-inflammatory drug featuring an indole moiety.
Uniqueness
4-BENZENESULFONAMIDO-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BUTANAMIDE is unique due to its combination of indole and sulfonamide groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16-18(19-10-5-6-11-20(19)24-16)13-15-22-21(25)12-7-14-23-28(26,27)17-8-3-2-4-9-17/h2-6,8-11,23-24H,7,12-15H2,1H3,(H,22,25) |
InChI Key |
LSAWDFWNBSVUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)CCCNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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